molecular formula C37H38O2PS3+ B593275 AP39

AP39

Cat. No.: B593275
M. Wt: 641.9 g/mol
InChI Key: IJPVLCJPNDOZKZ-UHFFFAOYSA-N
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Description

AP39 is a novel mitochondria-targeted hydrogen sulfide donor. It has gained significant attention due to its ability to deliver hydrogen sulfide directly to mitochondria, thereby exerting protective effects against oxidative stress and maintaining mitochondrial function. This compound has shown promise in various therapeutic applications, including cardioprotection and neuroprotection .

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondria . The compound is a hydrogen sulfide (H2S) donor molecule coupled to a mitochondria-targeting moiety (triphenylphosphonium; TPP+) .

Mode of Action

The compound interacts with its target, the mitochondria, by donating hydrogen sulfide (H2S). This interaction helps in the inhibition of oxidative stress-induced endothelial cell death .

Biochemical Pathways

The compound affects the biochemical pathways involving the endogenous gasomediator hydrogen sulfide (H2S). The synthesis and bioavailability of H2S are perturbed in many disease states, including those involving mitochondrial dysfunction . The compound, being a H2S donor, can potentially rectify these perturbations.

Pharmacokinetics

The compound’s effectiveness has been compared against a standard non-tpp+ containing h2s donor (gyy4137) in the inhibition of oxidative stress-induced endothelial cell death . This suggests that the compound’s bioavailability and effectiveness are influenced by its ability to target mitochondria.

Result of Action

The compound’s action results in the inhibition of oxidative stress-induced endothelial cell death . This suggests that the compound could have potential therapeutic applications in conditions characterized by oxidative stress and mitochondrial dysfunction.

Chemical Reactions Analysis

AP39 primarily undergoes reactions that release hydrogen sulfide within the mitochondrial environment. The compound is designed to release hydrogen sulfide slowly, ensuring a sustained supply within the mitochondria . Common reagents used in the synthesis of this compound include triphenylphosphonium bromide and dithiolethione. The major product formed from the reaction of this compound is hydrogen sulfide, which exerts various biological effects .

Biological Activity

AP39 is a novel mitochondria-targeted hydrogen sulfide (H₂S) donor that has garnered significant attention due to its potential therapeutic applications in various diseases, particularly neurodegenerative and cardiovascular conditions. This compound is designed to release H₂S specifically within the mitochondria, thus enhancing its biological activity and minimizing systemic side effects. The unique mechanism of action of this compound positions it as a promising candidate for drug development aimed at mitigating mitochondrial dysfunction and oxidative stress.

This compound functions primarily by delivering H₂S to mitochondria, where it plays a crucial role in regulating several cellular processes:

  • Antioxidative Effects : this compound has been shown to reduce reactive oxygen species (ROS) generation, thereby protecting cells from oxidative stress .
  • Bioenergetics Regulation : It enhances mitochondrial bioenergetics, leading to increased ATP production and improved cellular viability at lower concentrations (25–100 nM) .
  • Mitochondrial Dynamics : this compound promotes a shift from mitochondrial fission to fusion, which is vital for maintaining mitochondrial integrity and function .

Neuroprotective Effects

In studies involving APP/PS1 transgenic mice, which model Alzheimer's disease (AD), this compound administration resulted in significant improvements in cognitive function as measured by the Morris water maze and Novel Object Recognition Test (NORT). Additionally, this compound reduced amyloid-beta (Aβ) deposition and brain atrophy associated with AD .

Study ParameterControl GroupThis compound Treatment
Spatial Memory ScoreLowHigh
Aβ DepositionHighReduced
Brain AtrophyPresentSignificantly Reduced

Cardioprotective Effects

This compound has also demonstrated protective effects against doxorubicin (DOX)-induced cardiotoxicity. In vitro studies using H9c2 cardiomyocytes and in vivo models with Sprague-Dawley rats showed that this compound mitigated oxidative stress, apoptosis, and mitochondrial damage caused by DOX. The protective mechanism involves the regulation of the AMPK/UCP2 pathway, which is crucial for maintaining mitochondrial function .

ParameterDOX GroupDOX + this compound Group
Oxidative Stress LevelsHighLow
Apoptosis MarkersElevatedDecreased
p-AMPK/AMPK RatioLowRestored

Case Studies

  • Alzheimer's Disease Model : In a six-week treatment study with APP/PS1 mice, this compound significantly improved cognitive deficits and reduced Aβ accumulation in the brain, indicating its potential as a therapeutic agent for AD .
  • Cardiac Injury Model : A study demonstrated that this compound reduced heart infarct size in rats subjected to ischemia-reperfusion injury, showcasing its vasorelaxant properties and ability to enhance cardiac recovery post-injury .

Properties

IUPAC Name

[10-oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38O2PS3/c38-36(39-31-26-24-30(25-27-31)35-29-37(41)43-42-35)23-15-4-2-1-3-5-16-28-40(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34/h6-14,17-22,24-27,29H,1-5,15-16,23,28H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPVLCJPNDOZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38O2PS3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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